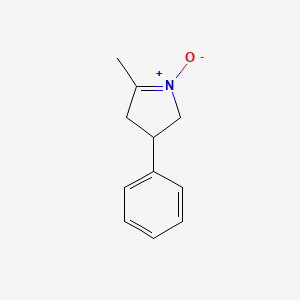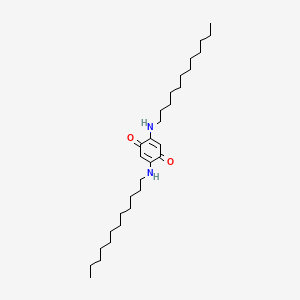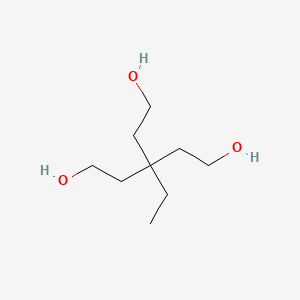![molecular formula C8H14 B14714500 (1R,7R)-Bicyclo[5.1.0]octane CAS No. 21370-66-1](/img/structure/B14714500.png)
(1R,7R)-Bicyclo[5.1.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,7R)-Bicyclo[510]octane is a bicyclic organic compound characterized by its unique structure, which consists of two fused rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7R)-Bicyclo[5.1.0]octane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported . This method allows for the preparation of enantiomerically pure compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would be applied to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
(1R,7R)-Bicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(1R,7R)-Bicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity and as probes for studying biological systems.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R,7R)-Bicyclo[5.1.0]octane exerts its effects depends on its specific application. In chemical reactions, its unique structure allows for selective interactions with reagents and catalysts. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,7S)-3,5,8-Trioxabicyclo[5.1.0]octane: This compound has a similar bicyclic structure but includes oxygen atoms in the rings.
(1R,7S)-4,4-Dimethyl-3,5,8-Trioxabicyclo[5.1.0]octane: Another related compound with additional methyl groups and oxygen atoms.
Uniqueness
(1R,7R)-Bicyclo[5.1.0]octane is unique due to its specific stereochemistry and the absence of heteroatoms in its structure, which can influence its reactivity and applications compared to similar compounds.
Propiedades
Número CAS |
21370-66-1 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
(1R,7R)-bicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H14/c1-2-4-7-6-8(7)5-3-1/h7-8H,1-6H2/t7-,8-/m1/s1 |
Clave InChI |
AKHMHYGTZRJYBS-HTQZYQBOSA-N |
SMILES isomérico |
C1CC[C@@H]2C[C@H]2CC1 |
SMILES canónico |
C1CCC2CC2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


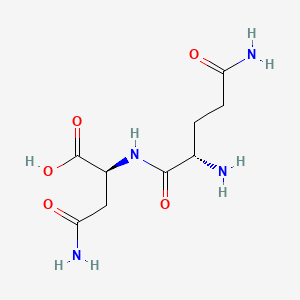
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
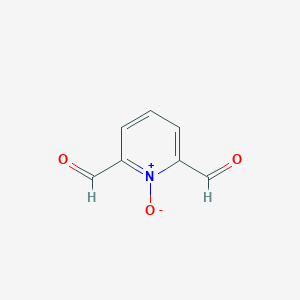


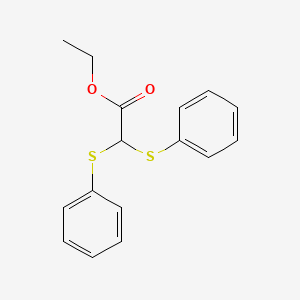
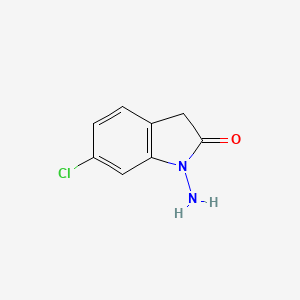
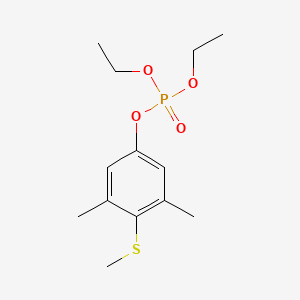


![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
